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Compound of Interest

Compound Name: N-ethyl-2-oxo-2-phenylacetamide

Cat. No.: B3151275

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the chemical structure,
properties, synthesis, and potential biological relevance of N-ethyl-2-oxo-2-phenylacetamide.
The information is curated for researchers and professionals in drug development and related
scientific fields.

Core Chemical and Physical Properties

N-ethyl-2-o0x0-2-phenylacetamide is an organic compound belonging to the a-ketoamide
class. While specific experimental data for some of its physical properties are not widely
reported, its fundamental characteristics can be summarized.

Table 1: Chemical and Physical Properties of N-ethyl-2-oxo0-2-phenylacetamide
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Property Value Source

N-ethyl-2-ox0-2-
IUPAC Name _ [1]
phenylacetamide

CAS Number 70817-57-1 [1][2]
Molecular Formula C10H11NO2 [1]
Molecular Weight 177.20 g/mol [1]
Melting Point Data not available

Boiling Point Data not available

Solubilit Expected to be soluble in
olubility _
organic solvents.

Structural and Spectroscopic Characteristics

The structure of N-ethyl-2-oxo-2-phenylacetamide features a phenyl group attached to an a-
ketoamide moiety. This arrangement of functional groups imparts specific reactivity and
spectroscopic signatures.

Structure:
Spectroscopic Data:

While specific spectra for N-ethyl-2-o0xo0-2-phenylacetamide are not readily available in public
databases, the expected spectroscopic characteristics can be inferred from its structure and
data from analogous compounds like N-methyl-2-ox0-2-phenylacetamide.

e 1H NMR: Expected signals would include those for the aromatic protons of the phenyl group,
a quartet for the -CHz- protons of the ethyl group, a triplet for the -CHs protons of the ethyl
group, and a broad singlet for the N-H proton.

e 13C NMR: Carbonyl carbons of the keto and amide groups are expected to appear in the
downfield region (around 170-180 ppm).[3] Aromatic carbons and the carbons of the ethyl
group will also be present.
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» IR Spectroscopy: Characteristic absorption bands would be expected for the N-H bond, the
C=0 stretching of the ketone and amide groups, and the aromatic C-H and C=C bonds of
the phenyl ring.

Synthesis and Experimental Protocols

The synthesis of N-ethyl-2-o0x0-2-phenylacetamide can be achieved through several
synthetic routes. The most common approach involves the condensation of a phenylglyoxylic
acid derivative with ethylamine.

General Synthetic Pathways

Several strategies can be employed for the synthesis of N-ethyl-2-oxo0-2-phenylacetamide:

o Condensation of Phenylglyoxylic Acid Derivatives with Ethylamine: This is a direct method
involving the formation of an amide bond between a phenylglyoxylic acid derivative (such as
the acid itself, an acid chloride, or an ester) and ethylamine.[1]

o N-Alkylation of 2-oxo0-2-phenylacetamide: This involves the reaction of 2-oxo-2-
phenylacetamide with an ethylating agent in the presence of a base.[1]

o From a-Halo Phenylacetyl Chlorides: Reaction of an a-halo phenylacetyl chloride with
ethylamine can also yield the desired product.[1]

Detailed Experimental Protocol (Adapted)

The following is a detailed experimental protocol for the synthesis of an N-substituted-2-oxo-2-
phenylacetamide, adapted from a procedure for a similar compound.[4] This protocol can be
modified for the synthesis of N-ethyl-2-oxo-2-phenylacetamide by substituting
cyclohexylamine with ethylamine.

Reaction: Condensation of Phenylglyoxylic Acid with Ethylamine using DCC and DMAP.
Materials:
e Phenylglyoxylic acid

o Ethylamine
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» N,N'-Dicyclohexylcarbodiimide (DCC)

¢ 4-(Dimethylamino)pyridine (DMAP)

e Dichloromethane (DCM)

o Ethyl acetate

¢ Hexane

Procedure:

e To a suspension of phenylglyoxylic acid (1.0 eq) in dichloromethane, add ethylamine (1.1

eq).

 To this mixture, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-
(dimethylamino)pyridine (DMAP) (0.2 eq) at room temperature.

 Stir the reaction mixture for 10-12 hours at room temperature.

o Monitor the reaction progress by thin-layer chromatography (TLC).

» Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

o Concentrate the filtrate under reduced pressure.

 Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate

and hexane as the eluent to afford N-ethyl-2-oxo-2-phenylacetamide.

Diagram 1: Experimental Workflow for Synthesis

Reaction Setup Reaction ‘Workup and Purification
Acid + in DCM } Step1&2 } Add DCC and DMAP } Step 3 } Stir at Room (10-12h) } Sep5 | Fijer |6 } c } Step? } Column C }—»‘
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Click to download full resolution via product page
Caption: Workflow for the synthesis of N-ethyl-2-oxo-2-phenylacetamide.

Reactivity and Potential Applications

The a-ketoamide functionality in N-ethyl-2-oxo-2-phenylacetamide provides multiple reactive
sites, making it a versatile scaffold in organic synthesis.[1]

Table 2: Reactivity of N-ethyl-2-oxo0-2-phenylacetamide

Functional Group Type of Reaction Potential Products
Ketone Carbonyl Nucleophilic Addition a-Hydroxy amides
) Deprotonation followed by ] o
Amide N-H ) ) N-substituted derivatives
Alkylation/Acylation
) Electrophilic Aromatic ) ) o
Phenyl Ring o Ring-substituted derivatives
Substitution

The a-ketoamide motif is present in various biologically active molecules and is considered a
valuable pharmacophore in drug discovery. This is due to its potential to interact with enzyme
active sites and its generally favorable metabolic stability and cell permeability compared to o-
keto acids and esters.[1]

Biological Activity and Signaling Pathways (Inferred
from Related Compounds)

While there is a lack of specific biological data for N-ethyl-2-oxo-2-phenylacetamide, studies
on structurally related compounds provide insights into potential areas of investigation.

o Anticancer Activity: Derivatives of N-phenylacetamide have been explored for their potential
as anticancer agents.[5]

e Enzyme Inhibition: The a-ketoamide structure is a known feature in some enzyme inhibitors.
For instance, certain N-phenylacetamide derivatives have been investigated as carbonic
anhydrase inhibitors.[5]
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 MAPK Signaling Pathway: A study on the related compound 2-phenylacetamide
demonstrated its ability to inhibit renal fibrosis by modulating the MAPK signaling pathway.[6]
This suggests that N-ethyl-2-o0xo0-2-phenylacetamide could potentially interact with similar

pathways.

Diagram 2: Potential Signaling Pathway Involvement
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Caption: Hypothetical inhibition of the MAPK signaling pathway.
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Disclaimer: The biological activities and signaling pathway interactions described above are
based on studies of structurally related compounds and are presented for research and
exploratory purposes. The specific biological profile of N-ethyl-2-oxo-2-phenylacetamide
requires dedicated experimental investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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